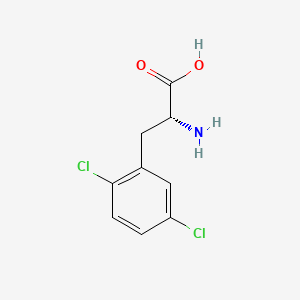

(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Overview

Description

The compound “®-2-Amino-3-(2,5-dichlorophenyl)propanoic acid” is an amino acid with a dichlorophenyl group attached. Amino acids are fundamental building blocks of proteins and play key roles in a variety of biological processes .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and carboxyl groups to the dichlorophenylpropane backbone. This could potentially be achieved through methods such as nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom (the alpha carbon), attached to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a 2,5-dichlorophenyl group .Chemical Reactions Analysis

As an amino acid, this compound could participate in peptide bond formation reactions to form proteins or peptides. The reactivity of the dichlorophenyl group would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxyl groups could impart solubility in water .Scientific Research Applications

Crystal Engineering

Báthori and Kilinkissa (2015) explored the use of γ-amino acids like baclofen, which contains a similar structure to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, as tools for crystal engineering. They investigated the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various carboxylic acids, highlighting the potential of γ-amino acids in the design of new materials with desirable physical properties (Báthori & Kilinkissa, 2015).

Fluorescence Derivatisation

Frade et al. (2007) assessed 3-(Naphthalen-1-ylamino)propanoic acid's applicability as a fluorescent derivatising reagent for amino acids. Their work demonstrates the potential of derivatized amino acids in biological assays due to their strong fluorescence, offering insights into the use of similar compounds for fluorescence-based applications (Frade et al., 2007).

Peptide Retention Time Prediction in Chromatography

Guo et al. (1986) explored the hydrophobicity of amino acid residues, including those similar to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, to predict peptide retention times in reversed-phase high-performance liquid chromatography. This study contributes to understanding how modifications in amino acid structure can influence peptide behavior in chromatographic systems (Guo et al., 1986).

Chemoenzymatic Synthesis with Potential Acaricidal Activity

Bosetti et al. (1994) synthesized both enantiomers of a compound structurally related to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, demonstrating high ovicidal activity against Tetranychus urticae. This research highlights the potential of utilizing optically pure compounds for the development of bioactive molecules with specific biological activities (Bosetti et al., 1994).

α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry

Mucha, Kafarski, and Berlicki (2011) discussed the broad capability of R-aminophosphonic acids, analogues of amino acids where the carboxylic group is replaced by a phosphonic acid or related group, in influencing physiological and pathological processes. They highlighted the significance of the N C P molecular fragment, which resembles the high-energy transition state of ester and amide bond hydrolyses, in the development of potent enzyme inhibitors, including those related to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (Mucha, Kafarski, & Berlicki, 2011).

Future Directions

properties

IUPAC Name |

(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKIMTATYJGPBJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476501 | |

| Record name | 2,5-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid | |

CAS RN |

718596-54-4 | |

| Record name | 2,5-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

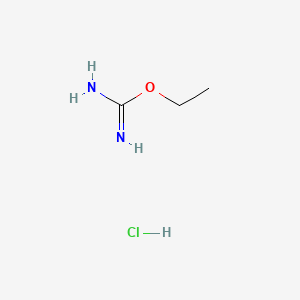

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)

![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)

![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)